molecular formula C10H16ClNO B128411 (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one CAS No. 156002-14-1

(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one

Cat. No. B128411
M. Wt: 201.69 g/mol
InChI Key: CPRBVYYRBRIRJI-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one, also known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CCP is a synthetic compound that belongs to the class of substituted enones and is used as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is not well understood. However, it is believed that (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one acts as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been shown to have antitumor and anti-inflammatory properties, although the exact mechanism of action is not clear.

Biochemical And Physiological Effects

(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to have various biochemical and physiological effects. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been shown to inhibit the activity of butyrylcholinesterase, which is an enzyme that is involved in the breakdown of butyrylcholine, another neurotransmitter. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to have antitumor and anti-inflammatory properties, although the exact mechanism of action is not clear.

Advantages And Limitations For Lab Experiments

(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has several advantages and limitations for lab experiments. One of the advantages of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is that it is a versatile building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is also relatively easy to synthesize and purify. However, one of the limitations of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one. One of the future directions is to study the mechanism of action of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one in more detail. Another future direction is to design and synthesize new compounds based on (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one that have improved antitumor and anti-inflammatory properties. Additionally, future research could focus on the development of new synthetic methods for the synthesis of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one and its derivatives.

Synthesis Methods

(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one can be synthesized using various methods, including the aldol condensation reaction, Michael addition reaction, and the Wittig reaction. The most commonly used method for the synthesis of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is the aldol condensation reaction, which involves the reaction of 2-chloropentan-3-one with piperidine in the presence of a base such as potassium hydroxide. The reaction yields (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one as the major product, which can be purified using standard methods such as column chromatography.

Scientific Research Applications

(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been extensively used in scientific research due to its potential application in various fields. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is a versatile building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been used as a starting material for the synthesis of various antitumor and anti-inflammatory agents. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been used for the synthesis of various insecticides and herbicides.

properties

CAS RN

156002-14-1

Product Name

(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(Z)-2-chloro-1-piperidin-1-ylpent-2-en-1-one

InChI

InChI=1S/C10H16ClNO/c1-2-6-9(11)10(13)12-7-4-3-5-8-12/h6H,2-5,7-8H2,1H3/b9-6-

InChI Key

CPRBVYYRBRIRJI-TWGQIWQCSA-N

Isomeric SMILES

CC/C=C(/C(=O)N1CCCCC1)\Cl

SMILES

CCC=C(C(=O)N1CCCCC1)Cl

Canonical SMILES

CCC=C(C(=O)N1CCCCC1)Cl

synonyms

Piperidine, 1-(2-chloro-1-oxo-2-pentenyl)-, (Z)- (9CI)

Origin of Product

United States

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